Acetonitrile, [(4,6-dimethyl-2-pyrimidinyl)thio]- Acetonitrile, [(4,6-dimethyl-2-pyrimidinyl)thio]-
Brand Name: Vulcanchem
CAS No.: 116248-36-3
VCID: VC13262862
InChI: InChI=1S/C8H9N3S/c1-6-5-7(2)11-8(10-6)12-4-3-9/h5H,4H2,1-2H3
SMILES: CC1=CC(=NC(=N1)SCC#N)C
Molecular Formula: C8H9N3S
Molecular Weight: 179.24 g/mol

Acetonitrile, [(4,6-dimethyl-2-pyrimidinyl)thio]-

CAS No.: 116248-36-3

Cat. No.: VC13262862

Molecular Formula: C8H9N3S

Molecular Weight: 179.24 g/mol

* For research use only. Not for human or veterinary use.

Acetonitrile, [(4,6-dimethyl-2-pyrimidinyl)thio]- - 116248-36-3

Specification

CAS No. 116248-36-3
Molecular Formula C8H9N3S
Molecular Weight 179.24 g/mol
IUPAC Name 2-(4,6-dimethylpyrimidin-2-yl)sulfanylacetonitrile
Standard InChI InChI=1S/C8H9N3S/c1-6-5-7(2)11-8(10-6)12-4-3-9/h5H,4H2,1-2H3
Standard InChI Key CENXWKRLKCMQQN-UHFFFAOYSA-N
SMILES CC1=CC(=NC(=N1)SCC#N)C
Canonical SMILES CC1=CC(=NC(=N1)SCC#N)C

Introduction

Chemical Identity and Structural Characteristics

Acetonitrile, [(4,6-dimethyl-2-pyrimidinyl)thio]- (IUPAC name: 2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetonitrile) has the molecular formula C₈H₉N₃S and a molecular weight of 179.24 g/mol . The pyrimidine ring is substituted with methyl groups at positions 4 and 6, while the thioether (-S-) group at position 2 connects to an acetonitrile (-CH₂CN) moiety. Key physicochemical properties include:

PropertyValueSource
Boiling PointNot reported
Melting PointNot reported
Density1.2 ± 0.1 g/cm³ (analogous)
LogP (Partition Coefficient)-0.19 (predicted)
SolubilitySoluble in DMF, ethanol

The compound’s structure enables participation in hydrogen bonding and π-π interactions, critical for binding biological targets such as γ-aminobutyric acid (GABA) receptors .

Synthesis and Optimization

Cyclocondensation and Alkylation

A three-step synthesis starting from acetylacetone and thiourea yields 4,6-dimethyl-2-mercaptopyrimidine (1), which undergoes methylation with dimethyl carbonate (DMC) and tetrabutylammonium bromide (TBAB) to form 4,6-dimethyl-2-methylthiopyrimidine (2). Subsequent oxidation with hydrogen peroxide and sodium tungstate produces 4,6-dimethyl-2-(methylsulfonyl)pyrimidine (3), a key intermediate for further functionalization .

Reaction Scheme:

  • Cyclocondensation:
    Acetylacetone+ThioureaHCl4,6-Dimethyl-2-mercaptopyrimidine\text{Acetylacetone} + \text{Thiourea} \xrightarrow{\text{HCl}} \text{4,6-Dimethyl-2-mercaptopyrimidine}

  • Methylation:
    (1)+Dimethyl CarbonateTBAB4,6-Dimethyl-2-methylthiopyrimidine\text{(1)} + \text{Dimethyl Carbonate} \xrightarrow{\text{TBAB}} \text{4,6-Dimethyl-2-methylthiopyrimidine}

  • Oxidation:
    (2)+H₂O₂Na₂WO₄4,6-Dimethyl-2-(methylsulfonyl)pyrimidine\text{(2)} + \text{H₂O₂} \xrightarrow{\text{Na₂WO₄}} \text{4,6-Dimethyl-2-(methylsulfonyl)pyrimidine}

Nucleophilic Substitution

4,6-Dimethyl-2-thiopyrimidine reacts with α-chloroacetanilide derivatives in dimethylformamide (DMF) to form S-acetamide analogs. For example, treatment with potassium carbonate at 70–80°C produces 2-((4,6-dimethylpyrimidin-2-yl)thio)-N-acetamides with yields exceeding 80% .

Pharmacological Applications

Anticonvulsant Activity

Derivatives of acetonitrile, [(4,6-dimethyl-2-pyrimidinyl)thio]- exhibit moderate anticonvulsant activity in pentylenetetrazole (PTZ)-induced seizure models. Docking studies reveal binding to GABAₐ receptors (docking score: -7.6 kcal/mol) and γ-aminobutyrate aminotransferase (GABA-AT; -9.0 kcal/mol), comparable to reference drugs like vigabatrin . The 4-bromophenyl acetamide derivative extends seizure latency by 3.4-fold and reduces lethality by 80% .

Endothelin Receptor Antagonism

The compound is a precursor to ambrisentan and darusentan, endothelin receptor antagonists used for pulmonary hypertension. Structural modifications at the pyrimidine core enhance selectivity for endothelin-A receptors .

Agrochemical Applications

Patent EP0219835A2 discloses herbicidal activity for derivatives of this compound. For example, 2,2-dimethyl-N-[4-[(4,6-dimethylpyrimidin-2-yl)thio]phenyl]propanamide inhibits weed growth at concentrations as low as 0.1 ppm . The thioether linkage facilitates membrane penetration, enhancing bioavailability .

Future Directions

Further studies should explore:

  • Environmental Impact: Degradation pathways and ecotoxicity.

  • Structure-Activity Relationships: Optimization of substituents for enhanced GABA affinity.

  • Clinical Trials: Evaluation of long-term efficacy and safety in epilepsy models.

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